molecular formula C30H24Cl3NO10 B017566 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate CAS No. 169557-99-7

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate

Cat. No. B017566
M. Wt: 664.9 g/mol
InChI Key: NEJKVTFPWPZGFX-WLGPCAMQSA-N
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Description

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate is a synthetic compound . It has a molecular formula of C30H24Cl3NO10 and a molecular weight of 664.87 .


Molecular Structure Analysis

The molecular structure of this compound comprises three benzoyl groups and a trichloroacetimidate group . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in chloroform, dichloromethane, and ethyl acetate . The computed properties include a molecular weight of 664.9, XLogP3 of 6.6, hydrogen bond donor count of 1, hydrogen bond acceptor count of 11, and rotatable bond count of 13 .

Scientific Research Applications

Synthesis of Complex Carbohydrates

  • Derivative Synthesis : The synthesis of d-glucuronic acid derivatives fully protected with hydrogenolyzable groups, except at C-6, has been achieved. This involves a series of steps including tritylation, benzoylation, oxidation, and hydrolysis, leading to the creation of benzyl 2,3,4-tri-O-benzyl-β-d-glucopyranosiduronic acid and related compounds (Zissis & Fletcher, 1970).

Application in Glycosidation Reactions

  • Aryl Glucuronides Synthesis : Efforts towards the development of aryl glucuronides as potential probes for heparanase involve the glycosidation of methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranosyluronate trichloroacetimidate with various acids, yielding complex mixtures of different components (Pearson et al., 2005).
  • Chondroitin Sulfate Synthesis : The compound has been used in the synthesis of chondroitin 6-sulfate trisaccharide derivative, a process highlighting the loss of stereocontrol in glycosylation reactions involving activated derivatives of this compound (Bélot & Jacquinet, 2000).

Medicinal Chemistry and Drug Metabolism

  • Glucuronic Acid-Conjugated Metabolites Synthesis : The compound has been used in the synthesis of glucuronic acid-conjugated metabolites of psychoactive substances for analytical purposes in forensic science (Kanamori et al., 2017).

Methodological Developments in Organic Synthesis

  • Ester Formation : Trichloroacetimidates, including this compound, are utilized for the synthesis of esters under conditions that avoid undesired decomposition of substrates with sensitive functional groups. This method is significant for the formation of esters in complex substrates (Mahajani et al., 2019).

properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Cl3NO10/c1-39-27(38)22-20(40-24(35)17-11-5-2-6-12-17)21(41-25(36)18-13-7-3-8-14-18)23(28(43-22)44-29(34)30(31,32)33)42-26(37)19-15-9-4-10-16-19/h2-16,20-23,28,34H,1H3/t20-,21-,22-,23+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKVTFPWPZGFX-WLGPCAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
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2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate

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